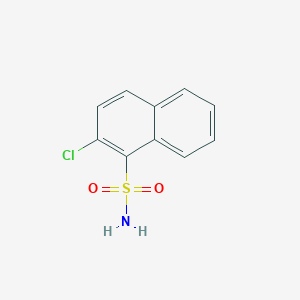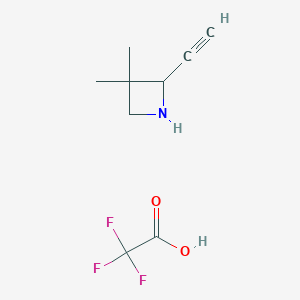
Methyl 3-(oxiran-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(oxiran-2-yl)benzoate is an organic compound that features an oxirane (epoxide) ring attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(oxiran-2-yl)benzoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 3-(2-propenyl)benzoate using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and selectivity, as well as purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 3-(oxiran-2-yl)benzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Mécanisme D'action
The mechanism of action of methyl 3-(oxiran-2-yl)benzoate involves the reactivity of the epoxide ring and the ester group. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. These reactions are facilitated by the presence of specific enzymes or catalysts that target the epoxide and ester functionalities .
Comparaison Avec Des Composés Similaires
Methyl 3-(oxiran-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(oxiran-2-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(oxiran-2-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
2-(Adamantan-1-yl)oxiranes: These compounds contain an adamantane moiety and exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the epoxide ring and benzoate ester, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
methyl 3-(oxiran-2-yl)benzoate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7(5-8)9-6-13-9/h2-5,9H,6H2,1H3 |
Clé InChI |
YFUZAJVSALDPOU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)

![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)










